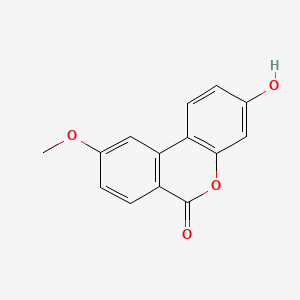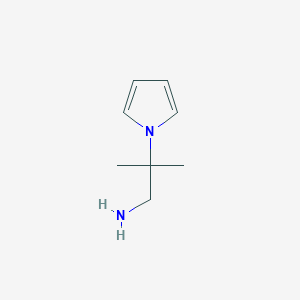
9-O-Methyl-isourolithin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-O-Methyl-isourolithin A is a derivative of urolithin, a class of compounds produced by the gut microbiota from ellagitannins and ellagic acid found in various fruits and nuts. These compounds have garnered significant interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-Methyl-isourolithin A typically involves the methylation of isourolithin A. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: The process would likely include steps for purification, such as recrystallization or chromatography, to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 9-O-Methyl-isourolithin A can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Applications De Recherche Scientifique
Chemistry: Used as a reference standard in analytical chemistry for the study of urolithin metabolites.
Biology: Investigated for its role in modulating gut microbiota and its potential prebiotic effects.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 9-O-Methyl-isourolithin A involves several pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-cancer: It induces apoptosis in cancer cells and inhibits cell proliferation.
Mitochondrial Function: It enhances mitochondrial biogenesis and function, which is crucial for muscle health and performance.
Comparaison Avec Des Composés Similaires
Urolithin A: Known for its anti-inflammatory and antioxidant properties.
Urolithin B: Exhibits similar biological activities but with different potency and efficacy.
Isourolithin A: The precursor to 9-O-Methyl-isourolithin A, sharing many of its beneficial properties.
Uniqueness: this compound stands out due to its enhanced bioavailability and stability compared to its non-methylated counterparts. This makes it a more potent candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C14H10O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
3-hydroxy-9-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O4/c1-17-9-3-5-11-12(7-9)10-4-2-8(15)6-13(10)18-14(11)16/h2-7,15H,1H3 |
Clé InChI |
NLTJGFZKNBGIFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)OC3=C2C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetohydrazide hydrochloride](/img/structure/B13438280.png)

![(Z)-N'-hydroxy-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanimidamide](/img/structure/B13438288.png)





![(2S,4S)-4-[4-(carboxymethyl)phenoxy]-1-[(2R)-2-[4-[(2-sulfobenzoyl)amino]imidazol-1-yl]octanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13438326.png)





